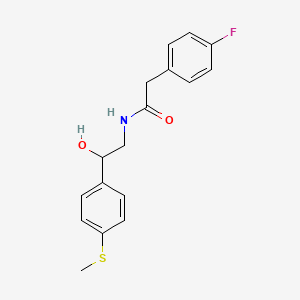

![molecular formula C22H17BrN2O3S B2500444 (3E)-1-苄基-3-{[(4-溴苯基)氨基]甲基亚)-1H-2,1-苯并噻嗪-4(3H)-酮-2,2-二氧化物 CAS No. 893315-25-8](/img/structure/B2500444.png)

(3E)-1-苄基-3-{[(4-溴苯基)氨基]甲基亚)-1H-2,1-苯并噻嗪-4(3H)-酮-2,2-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

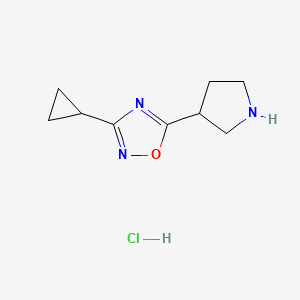

The compound "(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the structural and synthetic aspects of related benzothiazine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzothiazine derivatives typically involves the reaction of sulfamoyl chloride with various anthranilic acid derivatives, as mentioned in the synthesis of 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides, which were explored as potential sweetening agents . Another related synthesis approach is the one-step synthesis of biologically active benzothiazinyl benzenediols, which involves the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with 1-(2-aminophenyl)ethanones . These methods highlight the versatility of synthetic routes available for creating benzothiazine derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiadiazine ring, which can exist in different isomeric forms such as 2H and 4H. In the case of 3-aminomethyl-1,2,4-benzothiadiazine-1,1-dioxide, the benzothiadiazine ring is planar due to space-group requirements, and the sulfonyl group is perpendicular to the rings . This structural information is crucial for understanding the molecular geometry and potential reactivity of the compound "(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide".

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including hydrogen bonding and pi-pi stacking interactions, as seen in the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . These interactions are significant as they can influence the compound's stability, solubility, and interaction with biological targets. The presence of substituents such as the 4-bromophenyl group in the compound of interest may also affect its reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure and substituents. For instance, the presence of hydrophobic substituents in the benzenediol ring of benzothiazinyl benzenediols has been shown to intensify biological potency . The specific physical properties such as solubility, melting point, and density would depend on the exact structure of the compound, including the nature of the substituents and the overall molecular conformation.

科学研究应用

化学合成和反应

研究已经展示了涉及与(3E)-1-苄基-3-{[(4-溴苯基)氨基]甲基亚)基}-1H-2,1-苯并噻嗪-4(3H)-酮-2,2-二氧化物相关的化合物的各种合成方法和反应。例如,2-氨基苄胺可以与磺胺酰胺反应,形成3,4-二氢-1H-2,1,3-苯并噻嗪-2,2-二氧化物,可以脱氢生成1H-2,1,3-苯并噻嗪-2,2-二氧化物 (Knollmüller, 1971)。同样,Croce和Rosa (1996)研究了3-苄亚甲基-和3-乙亚甲基-2,3-二氢-2-甲基-1,2-苯并噻嗪-4-酮-1,1-二氧化物对烯基磷烷的反应性,导致新的杂多环系统的形成(Croce & Rosa, 1996)。

多组分合成

该化合物已被用于多组分合成过程。Lega等人(2016)通过三组分相互作用合成了新的2-氨基-3-R-4-芳基-6-乙基-4,6-二氢吡喃[3,2-c][2,1]苯并噻嗪-5,5-二氧化物,展示了这些化合物在化学合成中的多功能性(Lega et al., 2016)。

光动力疗法应用

Pişkin等人(2020)的研究探讨了相关化合物在光动力疗法中的应用,这是一种用于癌症治疗的技术。他们合成并表征了具有高单线态氧量子产率的新锌酞菁衍生物,展示了它们在癌症治疗的光动力疗法中的潜力 (Pişkin et al., 2020)。

生物活性

Zia-ur-Rehman等人(2009)合成了一系列具有生物活性的4-羟基-N'-(苄亚甲基)-2H-苯并[e][1,2]噻嗪-3-羧肼-1,1-二氧化物,表明了这些化合物的潜在生物活性。该研究强调了这些化合物在开发新的抗菌和抗氧化剂的重要性(Zia-ur-Rehman et al., 2009)。

新合成和抗肿瘤活性

Matysiak等人(2016)报道了具有潜在抗增殖活性的新生物活性化合物的合成,针对人类癌细胞系。这表明了(3E)-1-苄基-3-{[(4-溴苯基)氨基]甲基亚)基}-1H-2,1-苯并噻嗪-4(3H)-酮-2,2-二氧化物在癌症研究中的相关性,以及其在开发新的抗癌药物中的潜力(Matysiak et al., 2016)。

属性

IUPAC Name |

(3E)-1-benzyl-3-[(4-bromoanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O3S/c23-17-10-12-18(13-11-17)24-14-21-22(26)19-8-4-5-9-20(19)25(29(21,27)28)15-16-6-2-1-3-7-16/h1-14,24H,15H2/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPQDDBOPUNOID-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Br)S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Br)/S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

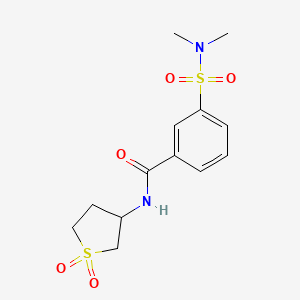

![(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2500364.png)

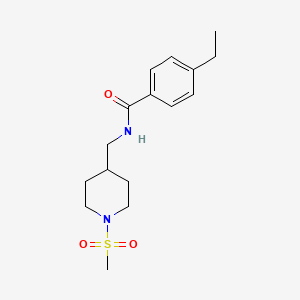

![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)

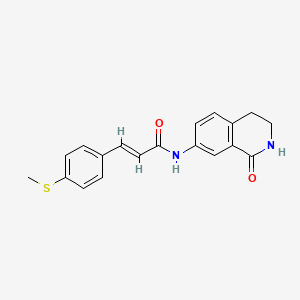

![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500370.png)

![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)

![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)